molecular formula C14H14ClN3O B12926515 1-(4-Benzoylphenyl)guanidine hydrochloride

1-(4-Benzoylphenyl)guanidine hydrochloride

Katalognummer: B12926515
Molekulargewicht: 275.73 g/mol
InChI-Schlüssel: XVZJNTUJAZGWRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Benzoylphenyl)guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound is particularly interesting due to its unique structure, which includes a benzoylphenyl group attached to the guanidine moiety.

Vorbereitungsmethoden

The synthesis of 1-(4-Benzoylphenyl)guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-benzoylphenyl isocyanate with guanidine hydrochloride under controlled conditions . This method typically requires the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods often involve the use of automated reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(4-Benzoylphenyl)guanidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Benzoylphenyl)guanidine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Benzoylphenyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through its binding to specific receptors and enzymes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Benzoylphenyl)guanidine hydrochloride can be compared with other guanidine derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Eigenschaften

Molekularformel

C14H14ClN3O

Molekulargewicht

275.73 g/mol

IUPAC-Name

2-(4-benzoylphenyl)guanidine;hydrochloride

InChI

InChI=1S/C14H13N3O.ClH/c15-14(16)17-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9H,(H4,15,16,17);1H

InChI-Schlüssel

XVZJNTUJAZGWRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C(N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.